11-Oxatestosterone

Descripción

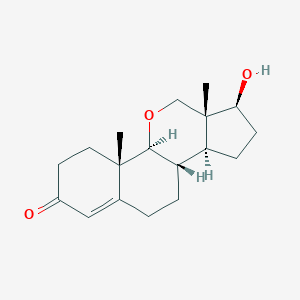

Structure

3D Structure

Propiedades

Número CAS |

114683-04-4 |

|---|---|

Fórmula molecular |

C18H26O3 |

Peso molecular |

290.4 g/mol |

Nombre IUPAC |

(1S,2S,10S,11S,14S,15R)-14-hydroxy-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one |

InChI |

InChI=1S/C18H26O3/c1-17-8-7-12(19)9-11(17)3-4-13-14-5-6-15(20)18(14,2)10-21-16(13)17/h9,13-16,20H,3-8,10H2,1-2H3/t13-,14-,15-,16-,17-,18-/m0/s1 |

Clave InChI |

SLWSAUGGNLVOHT-QQCJEOGWSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4O)C |

SMILES isomérico |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2OC[C@]4([C@H]3CC[C@@H]4O)C |

SMILES canónico |

CC12CCC(=O)C=C1CCC3C2OCC4(C3CCC4O)C |

Sinónimos |

11-oxatestosterone |

Origen del producto |

United States |

Synthetic Pathways and Derivatization Strategies

Chemical Synthesis Methodologies

Chemical synthesis provides versatile routes to 11-oxa steroids, allowing for the creation of the core structure and the introduction of various functional groups.

Total Synthesis Approaches for 11-Oxa Steroids

The ground-up construction of the 11-oxa steroid framework, known as total synthesis, represents a significant achievement in organic chemistry. A key strategy for the total synthesis of 11-oxa steroids involves an intramolecular Diels-Alder cycloaddition of an ortho-quinodimethane intermediate. researchgate.netresearchgate.net This powerful reaction forms the characteristic ring system of the steroid in a highly controlled manner. Researchers have also applied this key step to create related heterocyclic steroids, such as 3-aza-11-oxa-1,3,5(10)-trieno steroids, demonstrating the versatility of the Diels-Alder approach for building complex, multi-ring structures. nih.gov

Derivatization from Precursor Steroidal Compounds

A more common and often more efficient method for producing 11-oxatestosterone is through the chemical modification of readily available steroidal precursors. A notable example is the synthesis of this compound from 11-oxa-5α-androstane-3,17-dione. nih.gov This precursor itself can be derived from hecogenin (B1673031), a naturally occurring sapogenin found in plants of the Agave genus. This semi-synthetic approach leverages the complex, pre-existing framework of the natural product, requiring fewer steps than a total synthesis. nih.govnih.gov

Synthesis of Specific Analogues (e.g., 17-Ethynyl-11-Oxatestosterone)

The chemical synthesis toolbox is also adept at creating specific analogs of this compound, such as 17-ethynyl-11-oxatestosterone. The introduction of an ethynyl (B1212043) group at the C-17 position is a common modification in steroid chemistry. The synthesis of this particular analogue has been successfully achieved starting from precursors that are also available from hecogenin. nih.govscispace.comresearchgate.net One reported pathway begins with 11-oxa-5α-pregnane-3,20-dione, while another route utilizes a 3,17-dioxygenated 9-oxo-9,12-seco-11-nor-5α-androstane-12-oic ester intermediate. nih.govscispace.com These multi-step synthetic sequences involve sophisticated organic chemistry techniques to introduce the desired functional groups with high precision. ontosight.ai

Biotechnological and Enzymatic Transformations

Biocatalysis, using whole microbial cells or isolated enzymes, offers a green and highly specific alternative to traditional chemical methods for steroid modification. mdpi.commdpi.com These processes, often referred to as bioconversion or biotransformation, can introduce functional groups at positions that are difficult to access through conventional chemistry. wikipedia.org

Microbial Hydroxylation and Bioconversion Processes

The introduction of a hydroxyl (-OH) group at the 11α-position is a crucial step in the synthesis of many medically important steroids and is a well-established industrial bioprocess. google.commdpi.com This reaction is notoriously difficult to achieve with high selectivity using standard chemical reagents. However, various microorganisms are exceptionally proficient at carrying out this specific transformation. nih.gov The general principle involves incubating the steroid substrate with a culture of the selected microorganism, which then uses its enzymatic machinery to perform the desired hydroxylation. mdpi.com

A variety of fungal species are known for their ability to perform 11α-hydroxylation on the steroid nucleus. These microorganisms contain cytochrome P450 monooxygenases, enzymes that are responsible for this highly regioselective and stereoselective reaction. mdpi.com The biotransformation of 2-oxatestosterone and related compounds has been explored using several of these known steroid-hydroxylating microorganisms. researchgate.net

Key microorganisms and their observed catalytic activities include:

Aspergillus ochraceus : This fungus is widely used for 11α-hydroxylation. google.comnih.gov When applied to 2-oxatestosterone, it produces the 11α-hydroxylated product. researchgate.net It has also been shown to hydroxylate 5α-androstan-3-one to yield first the 11α-hydroxy derivative and subsequently the 6β,11α-dihydroxy compound. researchgate.net

Rhizopus species (e.g., R. nigricans, R. oryzae, R. arrhizus) : Fungi from the Rhizopus genus are pioneers in steroid biotransformation, famously used for the 11α-hydroxylation of progesterone (B1679170). wikipedia.orgmdpi.comnih.gov Rhizopus arrhizus has been shown to convert 2-oxatestosterone into its 6β-hydroxy derivative. researchgate.net

Mycolicibacterium smegmatis : While not a traditional hydroxylating agent, engineered strains of this bacterium have been developed to produce 11α-hydroxylated steroid synthons directly from sterols like cholesterol in a single fermentation step. This was achieved by introducing the genes for the 11α-hydroxylating system from Rhizopus oryzae into the bacterium. nih.gov

Curvularia lunata : This fungus is known for its 11β-hydroxylation capabilities. mdpi.com In the case of 2-oxatestosterone, it yielded both C-11β- and C-14α-hydroxylated products. researchgate.net

Bacillus megaterium : This bacterium provided a product of 15β-hydroxylation when incubated with 2-oxatestosterone. researchgate.net

The table below summarizes the microbial transformation of oxa-steroids by different microorganisms.

| Microorganism | Substrate | Product(s) | Reference |

|---|---|---|---|

| Aspergillus ochraceus | 2-Oxatestosterone | 11α-Hydroxy-2-oxatestosterone | researchgate.net |

| Rhizopus arrhizus | 2-Oxatestosterone | 6β-Hydroxy-2-oxatestosterone | researchgate.net |

| Curvularia lunata | 2-Oxatestosterone | 11β-Hydroxy-2-oxatestosterone, 14α-Hydroxy-2-oxatestosterone | researchgate.net |

| Bacillus megaterium | 2-Oxatestosterone | 15β-Hydroxy-2-oxatestosterone | researchgate.net |

| Engineered Mycolicibacterium smegmatis (with R. oryzae enzymes) | Sterols | 11α-Hydroxy-androst-4-ene-3,17-dione (11αOH-AD) | nih.gov |

Enzymatic Oxidation Pathways

The biosynthesis of this compound, also known as 11-ketotestosterone (B164220), is a multi-step enzymatic process involving the oxidation of testosterone (B1683101). A key intermediate in this pathway is 11β-hydroxytestosterone. wikipedia.org The conversion of testosterone to this intermediate is catalyzed by cytochrome P450 enzymes. In humans, this transformation can occur in the adrenal glands through the action of cytochrome P450 11β-hydroxylase (CYP11B1) and also in the liver, where it is primarily mediated by cytochrome P450 3A4 (CYP3A4). wikipedia.orgnih.gov

The subsequent and final step in the formation of this compound is the oxidation of the 11β-hydroxyl group of 11β-hydroxytestosterone. This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). wikipedia.orgoup.com This enzymatic conversion is a critical step in the C11-oxy C19 steroid pathway, which leads to the production of potent androgens. wikipedia.org

Microbial biotransformation represents an alternative and widely studied route for the synthesis of this compound precursors. Various microorganisms, particularly filamentous fungi, are capable of hydroxylating steroids at specific positions. Fungi from the genera Rhizopus, Aspergillus, and Fusarium are notable for their ability to introduce a hydroxyl group at the C-11 position of the steroid nucleus. tandfonline.comnih.govtandfonline.commetu.edu.tr For example, Rhizopus stolonifer and Fusarium lini have been shown to hydroxylate testosterone at the 11α-position. tandfonline.comnih.gov Similarly, Aspergillus ochraceus is known for its effective 11α-hydroxylation of progesterone and other steroids. csic.esresearchgate.netmdpi.com This 11α-hydroxylation is a crucial initial step, as the resulting 11α-hydroxy steroid can then be oxidized to the corresponding 11-oxo steroid. The enzymes responsible for these microbial hydroxylations are typically cytochrome P450 monooxygenases. jst.go.jpmdpi.comnih.gov

Hydroxylation: Testosterone is hydroxylated at the 11-position to form 11-hydroxytestosterone. This is primarily carried out by cytochrome P450 enzymes (e.g., CYP11B1 in adrenals, CYP3A4 in the liver, and various fungal CYPs). wikipedia.orgnih.govmdpi.com

Oxidation: The hydroxyl group at the 11-position of 11-hydroxytestosterone is then oxidized to a keto group, yielding this compound. This step is catalyzed by enzymes such as 11β-hydroxysteroid dehydrogenase. wikipedia.orgoup.com

Optimization of Biotransformation Yields

Maximizing the yield of this compound and its precursors through microbial biotransformation is a key objective for industrial applications. Several strategies are employed to enhance the efficiency and productivity of these fermentation processes. nih.gov These strategies can be broadly categorized into the optimization of culture conditions, the use of cell immobilization, and the genetic engineering of the microorganisms.

Optimization of Fermentation Conditions: The culture environment plays a critical role in the metabolic activity of the microorganisms and, consequently, the yield of the desired product. Key parameters that are often optimized include:

Medium Composition: The source of carbon and nitrogen, as well as the presence of minerals and growth factors, can significantly influence fungal growth and enzyme production. lu.se

Temperature and pH: Each microbial strain has an optimal temperature and pH range for growth and catalytic activity. researchgate.netresearchgate.net

Aeration and Agitation: Adequate oxygen supply is crucial for oxidative reactions catalyzed by cytochrome P450 enzymes. frontiersin.org Supplying oxygen-enriched air has been shown to dramatically improve yields in steroid hydroxylation. researchgate.net

Co-solvents: The low aqueous solubility of steroids is a limiting factor in biotransformations. The use of water-miscible organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), can enhance substrate availability to the microbial cells and has been shown to lead to high yields of hydroxylated products. researchgate.net

Interactive Data Table: Factors Affecting Biotransformation Yield

| Parameter | Effect on Yield | Optimization Strategy |

|---|---|---|

| Medium Composition | Influences microbial growth and enzyme synthesis. | Screening of various carbon/nitrogen sources. |

| Temperature | Affects enzyme activity and stability. | Determine optimal temperature for the specific strain. |

| pH | Impacts enzyme charge state and activity. | Maintain optimal pH using buffers. |

| Aeration | Crucial for oxidative enzymes (CYP450s). | Optimize shaking speed; use O2-enriched air. |

| Substrate Conc. | High levels can be toxic or inhibitory. | Fed-batch feeding; use of co-solvents. |

Cell Immobilization: Immobilizing microbial cells within a polymeric matrix, such as calcium alginate, offers several advantages. nih.gov It can lead to increased metabolic activity, higher cell densities, and greater tolerance to inhibitory compounds. Furthermore, cell immobilization simplifies the separation of the biocatalyst from the product and allows for the reuse of the cells, which can make the process more cost-effective. oup.comnih.gov

Genetic and Metabolic Engineering: Modern genetic engineering techniques provide powerful tools for optimizing biotransformation yields. By modifying the genetic makeup of the production strain, it is possible to enhance the expression of key enzymes or eliminate competing metabolic pathways. For example, a knockout strain of Aspergillus nidulans was developed by deleting the gene for steroid 11α-hydroxylase. mdpi.comnih.govnih.gov This modification prevents the fungus from hydroxylating testosterone, which could be a useful strategy to channel metabolic flux towards a different desired product or to use the strain as a host for expressing other enzymes without the interference of native hydroxylating activity. mdpi.comnih.gov Co-expression of a cytochrome P450 enzyme with its natural redox partner, such as a NAD(P)H-dependent reductase, can also significantly improve the catalytic activity of the system. researchgate.net

Molecular Mechanisms of Biological Action

Steroid Receptor Interactions and Ligand Binding Dynamics

11-Oxatestosterone's biological activity is primarily dictated by its ability to bind to and modulate various members of the steroid receptor superfamily. nih.gov These ligand-activated transcription factors share structural similarities but exhibit distinct ligand preferences and downstream effects.

Androgen Receptor (AR) Modulation

The Androgen Receptor (AR) is a key target for androgens, mediating their effects on male reproductive development and other physiological processes. wikipathways.org The 11-oxygenated androgens, a class to which this compound belongs, are recognized as potent activators of the AR. nih.gov

Research has focused extensively on the closely related and potent androgen, 11-ketotestosterone (B164220) (11KT). Studies show that 11KT binds to and activates the wild-type AR with a potency that is comparable to, or slightly less than, that of testosterone (B1683101). nih.govnih.gov For instance, one study reported an EC50 (half-maximal effective concentration) for AR activation of 0.74 nmol/L for 11KT, compared to 0.22 nmol/L for testosterone. nih.govnih.gov This demonstrates that the 11-oxo group is compatible with high-affinity binding and potent receptor activation. The binding occurs within the ligand-binding domain (LBD) of the receptor, a highly conserved region that accommodates the steroid. wikipathways.orgwikipedia.org This interaction induces a conformational change in the AR, which is a critical first step in its activation. wikipathways.org

Certain mutations in the AR's ligand-binding domain, which can arise in conditions like castration-resistant prostate cancer, can alter the receptor's sensitivity to different steroids. For example, the H875Y mutation significantly increases the AR's sensitivity to 11KT. nih.gov

Table 1: Comparative Agonist Potency at Wild-Type Androgen Receptor Data sourced from a study using an AR reporter assay. nih.govnih.gov

| Compound | EC50 (nmol/L) | Relative Potency |

|---|---|---|

| Testosterone | 0.22 | High |

| 11-Ketotestosterone (11KT) | 0.74 | High |

Mineralocorticoid Receptor (MR) Binding and Activity

This compound is known to interact with Mineralocorticoid Receptors (MR), potentially influencing pathways related to electrolyte balance and blood pressure. ontosight.ai The MR is notable for its high affinity for both mineralocorticoids (like aldosterone) and glucocorticoids (like cortisol). nih.govnih.gov In many tissues, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR from being overwhelmed by the much higher circulating levels of cortisol by converting it to inactive cortisone. nih.govnih.govwikipedia.org

The activation of MR by an agonist ligand such as aldosterone (B195564) results in the receptor's translocation to the nucleus and binding to hormone response elements on DNA, which in turn regulates the transcription of target genes. wikipedia.orgcaymanchem.com Studies on related compounds, such as 11-oxoprogesterone, have shown them to be selective and potent MR ligands. conicet.gov.ar The interaction of this compound with the MR suggests it can modulate the same pathways typically governed by aldosterone, although its specific activity as an agonist versus an antagonist requires detailed characterization. ontosight.ai

Glucocorticoid Receptor (GR) Interplay

The Glucocorticoid Receptor (GR) mediates the actions of glucocorticoids like cortisol and is involved in a wide range of physiological processes, including metabolism and inflammation. nih.govfrontiersin.org While direct, high-affinity binding of this compound to the GR is not its primary mechanism of action, the interplay between steroid hormone signaling pathways is significant. frontiersin.org

In certain cellular contexts, particularly with mutations in other receptors, the lines between steroid actions can blur. For example, some AR mutations that confer resistance to standard therapies can be activated by glucocorticoids. nih.gov The GR itself, upon binding its ligand, translocates to the nucleus to regulate gene expression, a mechanism it shares with other steroid receptors. nih.govfrontiersin.org Given that cells often express multiple steroid receptors (AR, MR, and GR), the presence of various steroid ligands can lead to complex crosstalk, where the activation of one pathway can influence another. nih.govfrontiersin.org

Estrogen Receptor (ER) Interactions (for Analogues)

The Estrogen Receptor (ER) exists in two main forms, ERα and ERβ, and mediates the effects of estrogens like 17β-estradiol. mdpi.comuniprot.org While this compound itself is not a primary ligand for the ER, synthetic analogues have been created and studied. For example, research has been conducted on compounds such as 17-ethynyl-11-oxatestosterone. researchgate.net

Binding of a ligand to the ER occurs in a hydrophobic pocket within the LBD. mdpi.com This binding induces a conformational change that facilitates receptor dimerization and interaction with specific DNA sequences known as Estrogen Response Elements (EREs). mdpi.comuiuc.edu The potential for cross-reactivity between steroid hormone pathways is also evident here; for instance, high concentrations of 17β-estradiol have been shown to induce the translocation of the AR. oup.com The study of this compound analogues helps to understand the structural requirements for binding to different steroid receptors and to develop more selective molecules.

Subcellular Translocation and Signaling Pathways

Nucleocytoplasmic Transport of Nuclear Hormone Receptors

The genomic action of this compound, mediated through its binding to receptors like the AR and MR, relies on the tightly regulated process of nucleocytoplasmic transport. mdpi.com In the absence of a ligand, steroid receptors such as the AR and GR are typically located in the cytoplasm, where they are part of a large multi-protein complex that includes heat shock proteins (HSPs), such as Hsp90. wikipathways.orgwikipedia.orgnih.gov This complex keeps the receptor in an inactive state but receptive to binding its hormone ligand. wikipedia.org

Upon binding of a steroid like this compound, the receptor undergoes a conformational change, causing it to dissociate from the HSP complex. wikipathways.orgwikipedia.org This unmasks a Nuclear Localization Signal (NLS), a specific amino acid sequence on the receptor. wikipedia.org The exposed NLS is then recognized by importin proteins, which are part of the cellular transport machinery. mdpi.comyoutube.com

The receptor-importin complex is then actively transported from the cytoplasm into the nucleus through the Nuclear Pore Complex (NPC), a large channel that spans the nuclear envelope. msu.rubiorxiv.org This transport is an energy-dependent process regulated by the small GTPase known as Ran. mdpi.com Inside the nucleus, the high concentration of Ran-GTP causes the complex to disassemble, releasing the active steroid receptor. mdpi.comyoutube.com The receptor can then dimerize and bind to specific DNA sequences called Hormone Response Elements (HREs) in the regulatory regions of target genes, recruiting coactivator or corepressor proteins to modulate gene transcription. wikipedia.orgcaymanchem.com This entire process ensures that the hormonal signal is transduced from the cell surface to the genome, resulting in a specific cellular response.

Enzymatic Modulation and Inhibition Profiles

This compound, also identified as 11-Ketotestosterone (11-KT), demonstrates a distinct profile of interaction with steroid-modifying enzymes. This profile is characterized more by its role as a substrate and its inherent resistance to certain enzymatic conversions rather than direct inhibition of enzymatic activity. Its metabolic pathway and lack of conversion by specific enzymes are key to understanding its biological significance.

Interactions with Steroid-Modifying Enzymes

The formation and metabolism of this compound are intrinsically linked to the activity of several key steroidogenic enzymes. It is not a primary product of the main steroidogenic pathway but rather an important metabolite of testosterone.

The synthesis of this compound from testosterone involves a two-step process catalyzed by distinct enzymes. Initially, testosterone undergoes 11β-hydroxylation to form 11β-hydroxytestosterone, a reaction catalyzed by Cytochrome P450 11β-hydroxylase (CYP11B1). frontiersin.org Subsequently, 11β-hydroxytestosterone is converted to this compound by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). frontiersin.orgoup.comscielo.br This enzymatic conversion pathway indicates that tissues expressing both CYP11B1 and HSD11B2 are capable of producing this compound. oup.com For instance, testicular Leydig cells and ovarian theca cells have been found to express these enzymes and produce this compound. oup.com

Furthermore, this compound itself is a substrate for other steroid-modifying enzymes. It can be converted by 5α-reductase to the more potent androgen, 11-keto-dihydrotestosterone (11-KDHT). nih.govplos.org Studies have shown that while testosterone is readily converted by both type 1 and type 2 5α-reductase (SRD5A1 and SRD5A2), this compound is converted with lower efficiency by SRD5A2 and not at all by SRD5A1. bioscientifica.com This differential metabolism highlights a significant aspect of its modulatory profile, influencing the balance of active androgens within specific tissues. bioscientifica.com

A critical feature of this compound's interaction profile is its resistance to aromatization. oup.com The enzyme aromatase (CYP19A1) is responsible for converting androgens like testosterone into estrogens. oup.com Research using human breast cancer-derived MCF-7 cells, which endogenously express aromatase, demonstrated that while testosterone is converted to estrogen and activates estrogen receptor-dependent transcription, this compound does not. oup.com This lack of conversion to an estrogenic steroid classifies this compound as a nonaromatizable androgen. oup.commdpi.com

The following table summarizes the key enzymatic interactions involving this compound.

| Substrate | Enzyme | Product |

| Testosterone | CYP11B1 | 11β-Hydroxytestosterone |

| 11β-Hydroxytestosterone | HSD11B2 | This compound |

| This compound | 5α-Reductase (SRD5A2) | 11-Keto-dihydrotestosterone |

| This compound | Aromatase (CYP19A1) | No Conversion |

Characterization of Enzyme Inhibition Types

Current scientific literature primarily characterizes this compound as a substrate for key steroidogenic enzymes rather than a direct inhibitor. Its modulatory effect on steroid action stems from its own potent androgenic activity and its metabolic fate, which differs from that of testosterone.

While some androgens have been shown to act as competitive inhibitors of certain enzymes, such as the inhibition of 11β-hydroxylase by testosterone and androstenedione (B190577), specific data characterizing this compound as a competitive, non-competitive, or irreversible inhibitor of steroid-modifying enzymes is not extensively documented. d-nb.info

The most significant aspect of its "inhibition profile" is its lack of aromatization. By not serving as a substrate for aromatase, it does not contribute to the estrogen pool. oup.comnih.gov This can be viewed as a form of passive modulation, as its presence and activity as an androgen are not complicated by conversion to an estrogen, a process that testosterone undergoes. In aromatase-expressing tissues, the presence of this compound provides a purely androgenic signal without estrogenic effects. oup.com

Its synthesis from testosterone via the enzymes CYP11B1 and HSD11B2. frontiersin.org

Its role as a substrate for 5α-reductase, leading to the formation of the highly potent androgen 11-keto-dihydrotestosterone. nih.gov

Its inability to be converted into an estrogen by the enzyme aromatase, making it a nonaromatizable androgen. oup.com

This profile distinguishes this compound from testosterone and positions it as a significant, stable androgen in human physiology. oup.com

Structure Activity Relationships Sar and Structural Modifications

Impact of the 11-Oxa Moiety on Biological Specificity

A critical point of distinction must be made between an "11-oxa" modification and an "11-oxo" modification. The term 11-oxo refers to a ketone group at the C-11 position (C=O), as seen in 11-ketotestosterone (B164220). nih.gov In contrast, 11-oxatestosterone is a heterosteroid where the methylene (B1212753) group (CH₂) at the C-11 position is replaced by an oxygen atom (an ether linkage). nih.gov

This specific "11-oxa" substitution has a profound impact on the molecule's biological profile. Research on 11-oxa steroid analogues has consistently shown that the replacement of the C-11 methylene group with an oxygen atom generally leads to a significant decrease in the hormonal activities of the parent compound. Specifically for this compound, studies have demonstrated that it possesses diminished androgenic and anabolic activities when compared to natural testosterone (B1683101). nih.gov This reduction in activity is a common theme among 11-oxa analogues of various steroid hormones.

Quantitative Structure-Activity Relationships (QSAR) in this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches used to correlate the chemical structure of compounds with their biological activity. kg.ac.rs These models use molecular descriptors—numerical values representing physicochemical properties like steric, electronic, and hydrophobic characteristics—to predict the activity of new compounds. researchgate.net

Specific QSAR studies focusing exclusively on the this compound series are not widely available in published literature. However, the principles of QSAR can be applied to understand the impact of the 11-oxa modification. In a hypothetical QSAR model for this series, key descriptors would include:

Electronic Descriptors: The introduction of the highly electronegative oxygen atom at C-11 significantly alters the electron distribution across the steroid's C-ring. Descriptors related to partial atomic charges and dipole moments would be critical in quantifying this effect.

QSAR studies on other steroid classes have successfully modeled receptor binding affinity, demonstrating the importance of such descriptors in predicting biological activity. oup.comnih.gov

Elucidation of Key Structural Determinants for Receptor Affinity and Biological Response

The observed decrease in androgenic activity for this compound is a direct result of its altered interaction with the androgen receptor (AR). While direct binding affinity data for this compound is limited, its reduced activity strongly implies a lower binding affinity compared to testosterone. nih.gov

The key structural determinants responsible for this are likely:

Comparative Analysis with Other Heterosteroids and Testosterone Analogues

Comparing this compound to its parent compound and a related analogue highlights the significance of the C-11 modification.

This compound vs. Testosterone: As established, this compound exhibits significantly lower androgenic and anabolic activity than testosterone. nih.gov The replacement of a non-polar methylene group with a polar ether linkage is the sole reason for this dramatic reduction in potency.

This compound vs. 11-Ketotestosterone: The comparison with 11-ketotestosterone is particularly informative. 11-Ketotestosterone, which features a keto (C=O) group at C-11, is a potent androgen with activity comparable to or slightly less than testosterone. nih.govnih.gov In some species, it is the primary endogenous androgen. wikipedia.org This demonstrates that modification at the C-11 position does not inherently abolish activity. However, the nature of the modification is critical. The planar, electron-withdrawing keto group of 11-ketotestosterone has a very different effect on the molecule's properties than the bent, polar ether linkage of this compound. This contrast underscores how different heteroatom-containing functional groups at the same position can lead to vastly different biological outcomes.

| Compound | Modification at C-11 | Reported Androgenic Activity |

|---|---|---|

| Testosterone | -CH₂- (Methylene) | High (Baseline) |

| This compound | -O- (Ether) | Diminished |

| 11-Ketotestosterone | >C=O (Keto) | High / Potent |

| 11β-Hydroxytestosterone | >CH-OH (Hydroxyl) | Weak |

Compound PubChem CIDs

Metabolic Studies in Non Human and in Vitro Systems

Pathways of Biotransformation and Metabolite Characterization

Metabolite Identification and Structural Elucidation

Identifying the chemical structures of metabolites is crucial for understanding biotransformation pathways. Modern analytical techniques are essential for this process, providing the sensitivity and structural information needed to characterize metabolites, which are often present in low concentrations within complex biological matrices. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a primary tool for metabolite profiling. It provides accurate mass measurements, which help determine the elemental composition of a metabolite and identify the type of metabolic modification (e.g., the addition of an oxygen atom in hydroxylation). nih.gov Further fragmentation of the metabolite ion within the mass spectrometer (tandem mass spectrometry or MS/MS) yields structural information that helps pinpoint the location of the metabolic change. aub.edu.lb

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used for the definitive structural elucidation of isolated metabolites. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous determination of the metabolite's structure, including the stereochemistry of newly introduced functional groups. nih.gov

Enzymatic Metabolism in Non-Human Mammalian Models

Studies in non-human models, such as horses, provide valuable data on the in vivo and in vitro metabolism of synthetic steroids. Research on the 2-oxa-steroid oxandrolone (B1677835) in the horse has identified several phase I and phase II metabolites.

In a study investigating oxandrolone metabolism, equine liver microsomes were used to identify potential phase I transformations. The observed reactions included hydroxylation at the C-16 and C-17 methyl positions, as well as the formation of a 16-keto metabolite. nih.gov Following oral administration to a Thoroughbred horse, analysis of plasma and urine samples confirmed these findings and identified additional metabolites. The major metabolites detected were the parent oxandrolone, its 17-epimer, and hydroxylated derivatives. nih.govresearchgate.net The hydroxylated metabolites were found to be excreted mainly as sulfate (B86663) conjugates in the urine, a common phase II metabolic pathway for steroids. researchgate.net

Table 1: In Vitro and In Vivo Metabolites of Oxandrolone in the Horse nih.govresearchgate.net

| Metabolite Type | Transformation | System |

|---|---|---|

| Phase I | 16-Hydroxylation (two epimers) | In Vitro (Liver Microsomes), In Vivo |

| Phase I | 17-Methyl-hydroxylation | In Vitro (Liver Microsomes), In Vivo |

| Phase I | 16-Keto formation | In Vitro (Liver Microsomes), In Vivo (Urine) |

| Phase I | Epimerization (17-epimer) | In Vivo |

Microbial Metabolism of 11-Oxatestosterone and Related Compounds

Microorganisms, particularly fungi, are widely used as biocatalysts to perform specific and stereoselective transformations of steroids that are often difficult to achieve through chemical synthesis. aub.edu.lbnih.gov They serve as effective models for predicting mammalian drug metabolism because their enzymatic systems, especially cytochrome P450 monooxygenases, can mimic the reactions that occur in the liver. aub.edu.lb

While direct microbial transformation studies on this compound are not widely reported, extensive research on the closely related 2-oxa-steroid, oxandrolone, and the heterocyclic steroid, danazol (B1669791), demonstrates the metabolic capabilities of various fungal species. The most common transformation is hydroxylation, which can occur at multiple, non-activated positions on the steroid skeleton.

Fungal biotransformation of oxandrolone has been shown to yield a variety of hydroxylated metabolites. For example:

Macrophomina phaseolina produces metabolites hydroxylated at the 11β and 5α positions and can also oxidize the 11β-hydroxyl group to a ketone. aub.edu.lbnih.gov

Cunninghamella blakesleeana introduces a hydroxyl group at the 12β-position. aub.edu.lbnih.gov

Rhizopus stolonifer yields 11α-, 6α-, and 9α-hydroxyoxandrolone. nih.gov

Fusarium culmorum primarily produces 12β-hydroxyoxandrolone. mdpi.com

Glomerella fusarioides has been shown to introduce an 11α-hydroxyl group. aub.edu.lb

Similarly, the microbial transformation of danazol involves hydroxylation and cleavage of its isoxazole (B147169) ring. Fungi such as Fusarium solani, Gibberella fujikuorii, and Cunninghamella blakesleeana are capable of transforming danazol into various hydroxylated and ring-opened products. aub.edu.lbresearchgate.nettubitak.gov.traub.edu.lb

Investigations into the microbial transformation of 2-oxatestosterone by fungi known to hydroxylate steroids, such as Aspergillus ochraceus and Curvularia lunata, resulted in products hydroxylated at the 11α, 11β, and 14α positions. researchgate.netresearchgate.net This suggests that the C-11 position is accessible to microbial enzymes even in oxa-steroids.

Table 2: Examples of Microbial Transformation of Oxa-Steroids

| Substrate | Microorganism | Major Transformation(s) / Metabolite(s) |

|---|---|---|

| Oxandrolone | Macrophomina phaseolina | 11β-Hydroxylation, 5α-Hydroxylation, 11-Oxidation aub.edu.lbnih.gov |

| Oxandrolone | Cunninghamella blakesleeana | 12β-Hydroxylation aub.edu.lbnih.gov |

| Oxandrolone | Rhizopus stolonifer | 11α-Hydroxylation, 6α-Hydroxylation, 9α-Hydroxylation nih.gov |

| Oxandrolone | Glomerella fusarioides | 11α-Hydroxylation aub.edu.lb |

| 2-Oxatestosterone | Aspergillus ochraceus | 11α-Hydroxylation researchgate.netresearchgate.net |

| 2-Oxatestosterone | Curvularia lunata | 11β-Hydroxylation, 14α-Hydroxylation researchgate.netresearchgate.net |

| Danazol | Fusarium solani | Isoxazole ring cleavage and hydroxylation tubitak.gov.tr |

In Vitro Models for Metabolic Pathway Elucidation

In vitro models are indispensable tools in drug metabolism research, allowing for the study of metabolic pathways in a controlled environment and providing a bridge between computational predictions and in vivo studies. nih.govchemicalbook.com These systems help identify potential metabolites and the enzymes responsible for their formation.

Commonly used in vitro models include:

Liver Microsomes : These are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of phase I enzymes, particularly cytochrome P450s. chemicalbook.com They are widely used to study oxidative metabolism and have been employed in the investigation of oxandrolone metabolism in horses. nih.gov

Hepatocytes : The use of whole liver cells, either as primary cultures or immortalized cell lines, provides a more complete picture of metabolism as they contain both phase I and phase II enzymes, as well as transporters. nih.gov They allow for the study of the full sequence of metabolic reactions, from initial oxidation to final conjugation.

Recombinant Enzymes : Systems that express a single drug-metabolizing enzyme, such as a specific CYP isozyme, are used to pinpoint which enzyme is responsible for a particular metabolic reaction. This is critical for predicting drug-drug interactions.

The elucidation of metabolic pathways often involves incubating the parent compound with these in vitro systems and analyzing the resulting mixture for the appearance of metabolites over time. wikipedia.org This approach allows researchers to map the metabolic fate of a compound and understand species differences in metabolism before moving to more complex in vivo studies. nih.gov

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 13952778 |

| Testosterone (B1683101) | 6013 |

| Oxandrolone | 5878 |

| Danazol | 2953 |

| Progesterone (B1679170) | 5994 |

| 2-Oxatestosterone | 91617 |

| 11β-Hydroxyoxandrolone | 118776991 |

| 11α-Hydroxyoxandrolone | 44265502 |

| 9α-Hydroxyoxandrolone | 44265504 |

| 6α-Hydroxyoxandrolone | 44265503 |

| 12β-Hydroxyoxandrolone | 147981541 |

| 17-Epioxandrolone | 155630 |

| Ethisterone | 9193 |

Advanced Methodological Approaches in 11 Oxatestosterone Research

In Silico Modeling and Computational Chemistry Applications

In silico modeling, which involves computer-based simulations, is a cost-effective and time-efficient approach to drug discovery and development. nih.gov It allows researchers to predict the properties of molecules like 11-oxatestosterone, thereby guiding further experimental work. patheon.com

Ligand-Receptor Docking: This computational technique predicts how a small molecule (ligand), such as this compound, binds to a receptor protein. meilerlab.org By simulating the interaction, researchers can identify the most likely binding pose and estimate the strength of the interaction. als-journal.com This is critical for understanding the potential biological activity of this compound and its analogs. Docking tools like Glide are widely used for this purpose, offering high accuracy in predicting binding modes and facilitating virtual screening of large compound libraries. schrodinger.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the physical movements of atoms and molecules over time. wikipedia.org For this compound, MD simulations can reveal how the molecule and its receptor change shape upon binding, offering a dynamic view of the interaction. nih.gov This information is valuable for understanding the stability of the ligand-receptor complex and the role of specific amino acids in the binding process. nih.gov Techniques like steered molecular dynamics (SMD) can even simulate events like the unbinding of a ligand from its receptor. wikipedia.org

The prediction of ADME properties is a critical step in drug development, helping to assess the pharmacokinetic profile of a compound. fiveable.me In silico ADME models can predict various properties for this compound, such as its solubility, permeability, and potential for metabolism by enzymes like cytochrome P450. optibrium.comnih.gov These predictions are based on the molecule's physicochemical properties and structure. nih.gov By identifying potential liabilities early in the research process, these models help in optimizing the compound's structure to achieve a more favorable ADME profile. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): SAR and QSAR studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. nih.govwikipedia.org QSAR models use statistical methods to correlate physicochemical properties or molecular descriptors with biological activity. nih.govfarmaciajournal.com For this compound and its analogs, QSAR can be used to predict their activity based on structural modifications, thereby guiding the synthesis of more potent or selective compounds. mdpi.com The development of a robust QSAR model involves several key steps, including data selection, descriptor calculation, model construction, and rigorous validation. wikipedia.orgmdpi.com

Computational toxicology employs computer-based models to predict the potential toxicity of chemical compounds. wikipedia.org This field integrates data from various sources to create models that can flag potential safety issues before extensive experimental testing is undertaken. nih.gov For analogues of this compound, computational toxicology can predict potential adverse effects, helping to prioritize which compounds to advance in the drug discovery pipeline. nih.gov Initiatives like the U.S. Environmental Protection Agency's (EPA) ToxCast program have significantly advanced the development and application of these predictive models. wikipedia.org Consensus modeling, which combines the predictions from multiple individual models, can improve the accuracy and chemical space coverage of toxicity predictions. nih.gov

Computational Approaches for SAR and QSAR Analysis

Analytical Techniques for Isolation and Characterization of Steroidal Compounds

The isolation and characterization of steroidal compounds like this compound from complex mixtures, such as those from microbial transformations, rely on various analytical techniques.

Chromatography is a powerful technique for separating, identifying, and purifying components of a mixture. nih.gov The fundamental principle involves the differential partitioning of components between a stationary phase and a mobile phase. jackwestin.com

Common Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is often used for the initial separation and visualization of compounds in a mixture. analytica-world.comresearchgate.net It involves a solid adsorbent coated on a plate as the stationary phase and a liquid solvent as the mobile phase. nih.gov

Column Chromatography: This is one of the most common methods for purifying compounds. nih.gov The stationary phase is packed into a column, and the mobile phase carries the mixture through it, allowing for the separation of components based on their different interactions with the stationary phase. analytica-world.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the mobile phase through the column, resulting in faster and higher-resolution separations. analytica-world.commicrobenotes.com It is a widely used technique for the quantitative analysis of steroids. researchgate.net

Gas Chromatography (GC): GC is suitable for the separation of volatile compounds. microbenotes.com The sample is vaporized and moved through a column by a carrier gas (mobile phase). jackwestin.com

These chromatographic methods are often used in combination to achieve the desired level of purity for compounds like this compound and its metabolites. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the unambiguous identification and structural characterization of 11-Ketotestosterone (B164220). These techniques provide a molecular fingerprint by measuring the interaction of the compound with electromagnetic radiation.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification and quantification of 11-Ketotestosterone in various biological matrices. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most prevalent method for analyzing 11-Ketotestosterone and other 11-oxygenated androgens. labcorp.com High-performance liquid chromatography (HPLC) is used to separate the compound from complex mixtures, such as blood plasma or urine, before it is introduced into the mass spectrometer. nih.gov Techniques like LC-electrospray ionization-quadrupole time-of-flight (LC-ESI-QTOF) mass spectrometry provide high resolution and mass accuracy, enabling confident identification. nih.gov For high-throughput analysis, online solid-phase extraction (SPE) coupled with LC-MS/MS (online-SPE-LC-MS/MS) has been developed, allowing for rapid and sensitive quantification. wada-ama.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool used for the analysis of 11-Ketotestosterone, often involving derivatization of the steroid to increase its volatility. nih.gov

Isotope Ratio Mass Spectrometry (IRMS): In the context of anti-doping, GC coupled to IRMS (GC-C-IRMS) is a critical confirmation method. wada-ama.org This technique measures the carbon isotope ratio (¹³C/¹²C) of the detected steroid. An altered ratio compared to endogenous reference steroids can prove the exogenous administration of 11-Ketotestosterone or its precursors. wada-ama.orgresearchgate.net

Table 1: Example of LC-MS Parameters for 11-Ketotestosterone Analysis

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

| Adduct | [M+H]+ | nih.gov |

| Precursor m/z | 303.1955 | nih.gov |

| Collision Energy | 10-40 eV | nih.gov |

| Fragmentation Mode | Collision-Induced Dissociation (CID) | nih.gov |

| Collision Cross Section | 173.68 Ų ([M+H]+) | nih.gov |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. cdnsciencepub.comresearchgate.net The IR spectrum of 11-Ketotestosterone was instrumental in its initial identification. caymanchem.com The spectrum is characterized by absorption bands corresponding to its key structural features:

Carbonyl (C=O) groups: Strong absorption bands are expected for the C3-ketone, the C11-ketone, and the unsaturated C4-en-3-one system.

Hydroxyl (-OH) group: A characteristic absorption band for the C17-hydroxyl group is also present.

C-H bonds: Various stretching and bending vibrations for the steroid backbone's C-H bonds appear in the spectrum.

The PubChem database contains an Attenuated Total Reflectance (ATR)-IR spectrum for 11-Ketotestosterone, providing a reference for its vibrational fingerprint. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While less common for routine quantification than MS, it is invaluable for the definitive structural confirmation of steroids. 1D (¹H and ¹³C) and 2D NMR experiments can fully assign the structure of 11-Ketotestosterone. nih.gov Spectral databases like SpectraBase contain reference ¹H and ¹³C NMR spectra for the compound. nih.gov For quantitative NMR (qNMR) and for use as internal standards in mass spectrometry, isotopically labeled versions, such as 11-keto Testosterone-d3, are synthesized and utilized. oup.com

Advanced Microbiological and Cell-Based Assay Systems

To understand the biological role of 11-Ketotestosterone, researchers employ advanced in vitro systems that model its physiological and pathological effects. These assays are crucial for determining its androgenic potency, metabolic fate, and involvement in disease.

Cell-Based Assays for Androgenic Activity

The androgenic potential of 11-Ketotestosterone is primarily assessed using cell-based reporter gene assays. bioscientifica.com These systems provide a quantitative measure of how strongly the compound activates the androgen receptor (AR).

Androgen Receptor (AR) Reporter Assays: These assays utilize mammalian cell lines (e.g., human ovarian granulosa-like KGN cells, monkey kidney CV1 cells, or human prostate cancer cells) that have been genetically engineered. bioscientifica.comindigobiosciences.comnih.gov The cells are transfected to express the human androgen receptor and a reporter gene (commonly luciferase) linked to an androgen-responsive element (ARE). indigobiosciences.commdpi.com When 11-Ketotestosterone binds to and activates the AR in these cells, it drives the expression of the luciferase enzyme. The resulting light emission can be measured, providing a direct readout of androgenic activity. bioscientifica.comindigobiosciences.com Studies consistently show that 11-Ketotestosterone is a potent agonist of the human AR, with a potency similar to or slightly less than that of testosterone (B1683101). nih.govnih.gov

Cell Proliferation and Gene Expression Assays: Beyond reporter assays, the androgenicity of 11-Ketotestosterone is studied by measuring its effects on cell proliferation in androgen-sensitive cell lines, such as the human breast cancer cell line MCF-7. indigobiosciences.com Furthermore, researchers analyze the expression of known androgen-responsive genes using quantitative PCR (qPCR) after treating cells with the compound. bioscientifica.comcdnsciencepub.com

Table 2: Examples of Cell-Based Assays in 11-Ketotestosterone Research

| Assay Type | Cell Line | Measured Endpoint | Finding | Reference |

| AR Reporter Assay | KGN (human granulosa-like) | Luciferase activity | 11-KT significantly increased AR-mediated transactivation. | indigobiosciences.com |

| AR Reporter Assay | CV1-ARLuc (monkey kidney) | Gaussia luciferase activity | 11-KT demonstrated potent androgenic activity, similar to testosterone. | bioscientifica.com |

| Proliferation Assay | MCF-7 (human breast cancer) with AR transfection | Cell proliferation | 11-KT significantly inhibited cell proliferation. | indigobiosciences.com |

| Gene Expression | Minced mouse ovary / MPGCs | AR downstream target gene expression (qPCR) | Unlike DHT, 11-KT did not cause significant changes in AR target gene expression in this model. | cdnsciencepub.com |

| AR Nuclear Translocation | CV1-ARLuc | AR localization (Fluorescence Microscopy) | Treatment with 11-KT caused the androgen receptor to translocate to the cell nucleus. | bioscientifica.com |

Assays for Biosynthesis and Metabolism

Cell and tissue culture systems are essential for mapping the pathways through which 11-Ketotestosterone is produced and metabolized.

In Vitro Incubation Studies: Researchers incubate steroidogenic cells or tissue explants with labeled precursors to trace the formation of 11-Ketotestosterone. For example, human adrenocortical H295R cells have been used to demonstrate the role of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) in converting precursors into 11-Ketotestosterone. indigobiosciences.com Similarly, studies using ovarian and interrenal tissues from fish have been pivotal in establishing the biosynthetic pathways from precursors like androstenedione (B190577) and testosterone in non-mammalian species. nih.gov The resulting steroids in the culture medium are then identified and quantified, typically by enzyme immunoassay (EIA), radioimmunoassay (RIA), or LC-MS/MS. indigobiosciences.comnih.gov These studies have been critical in establishing that while 11-Ketotestosterone is a major gonadal androgen in fish, in humans it originates primarily from adrenal-derived precursors that are converted in peripheral tissues. labcorp.com

No specific advanced microbiological assays for 11-Ketotestosterone research were prominently featured in the reviewed literature, with the focus remaining on mammalian cell systems and their relevance to human physiology and disease.

Conclusion and Future Research Perspectives

Current Understanding and Research Gaps in 11-Oxatestosterone Biology

Our current understanding of this compound is primarily centered on its synthesis and a general characterization of its hormonal activity. It is understood to be a synthetic steroid that can be derived from hecogenin (B1673031) via intermediates like 11-oxa-5α-androstane-3,17-dione. guidetopharmacology.org The key biological characteristic that has been consistently reported is its diminished androgenic and anabolic activities when compared to its parent compound, testosterone (B1683101). guidetopharmacology.orgwikipedia.org This reduction in effect is a direct consequence of the replacement of the 11-methylene group with an oxygen atom, a modification that generally attenuates the biological activity of steroid hormones. wikipedia.org

Despite this foundational knowledge, significant research gaps remain. A detailed, quantitative analysis of its binding affinity for the androgen receptor (AR) is not extensively documented in publicly available literature. While its androgenic effects are described as "diminished," the precise molecular mechanisms leading to this reduced activity are not fully elucidated. guidetopharmacology.org Furthermore, comprehensive studies on its pharmacokinetics, metabolic fate, and potential for off-target effects are lacking. The clinical relevance of this compound is an area of ongoing research, and more studies are required to fully understand its physiological roles. fishersci.ca

Emerging Research Avenues for this compound and its Analogues

The exploration of this compound and its analogues presents several promising avenues for future research. The synthesis and evaluation of other 11-oxa hormone analogues have been undertaken, suggesting a continued interest in this class of compounds. wikipedia.org For instance, the creation of derivatives such as 17-ethynyl-11-oxatestosterone, which exhibits progestational activity, highlights the potential to generate novel compounds with distinct hormonal activities by modifying the this compound scaffold. nih.govnih.gov

Future research could focus on the following areas:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of a library of this compound analogues with various substitutions on the steroid backbone could provide deeper insights into the structural requirements for specific biological activities. This could lead to the development of compounds with more selective actions.

Therapeutic Potential: Given its reduced androgenic activity, this compound or its derivatives could be investigated as potential therapeutic agents in conditions where a separation of anabolic and androgenic effects is desirable. guidetopharmacology.orgwikipedia.org Further research into its analogues might uncover compounds with applications in hormonal therapies and the treatment of hormonal imbalances. nih.gov

Novel Biological Activities: The introduction of a heteroatom like oxygen into the steroid nucleus can significantly alter its properties. fishersci.ca Future studies should not be limited to hormonal activity but could also explore other potential pharmacological effects, such as anti-inflammatory or anti-cancer properties, as is common in the broader field of steroid research.

The continued investigation into 11-oxa steroids contributes to the broader understanding of steroid hormone action and the development of new therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 11-Oxatestosterone in laboratory settings?

- Methodological Answer : Synthesis typically involves steroidal backbone modification via enzymatic or chemical oxidation of testosterone derivatives. Key steps include:

- Precursor selection : Use high-purity testosterone or its analogs to minimize side reactions.

- Oxidation conditions : Optimize temperature (e.g., 25–37°C) and pH (7.4–8.0) for enzymatic reactions (e.g., CYP450 enzymes) or chemical oxidants like Jones reagent .

- Purification : Employ column chromatography (silica gel) or HPLC with UV detection (λ = 240–254 nm) to isolate this compound.

- Characterization : Validate purity via NMR (¹H/¹³C), mass spectrometry (HRMS), and elemental analysis .

- Table 1 : Optimal Reaction Conditions for Synthesis

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Temperature | 37°C | 0–5°C (ice bath) |

| Reaction Time | 24–48 hours | 1–2 hours |

| Yield | 60–75% | 50–65% |

Q. Which analytical techniques are most reliable for detecting this compound in biological samples?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Quantify using MRM transitions (e.g., m/z 289 → 97 for this compound) with deuterated internal standards .

- Immunoassays : Use competitive ELISA kits validated for cross-reactivity (e.g., <1% with DHT or estradiol) .

- Structural Confirmation : X-ray crystallography or 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

Q. How do researchers ensure the purity of this compound in experimental preparations?

- Methodological Answer :

- Chromatographic Purity : Require ≥95% purity via HPLC with dual-wavelength detection (e.g., 240 nm and 254 nm) .

- Spectroscopic Validation : Match NMR chemical shifts (e.g., δ 5.35 ppm for H-4 in ¹H NMR) and HRMS data (theoretical [M+H]+ = 289.1804) .

- Batch Consistency : Use statistical process control (SPC) charts to monitor retention times and peak areas across syntheses .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s androgen receptor binding kinetics?

- Methodological Answer :

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) using AR-LBD crystal structures (PDB: 1T7R) to predict binding affinities .

- Surface Plasmon Resonance (SPR) : Measure association/dissociation rates (ka/kd) with immobilized AR protein .

- Control Variables : Include testosterone and DHT as positive controls, and casodex as a negative antagonist .

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different experimental models?

- Methodological Answer :

- Meta-Analysis Framework : Use PRISMA guidelines to systematically compare studies, focusing on variables like cell type (e.g., LNCaP vs. HEK293), dosage, and exposure time .

- Statistical Reconciliation : Apply mixed-effects models to account for inter-study heterogeneity (e.g., random effects for species differences) .

- Mechanistic Validation : Conduct pathway-specific knockouts (e.g., CRISPR-Cas9 AR deletion) to isolate confounding factors .

Q. What ethical considerations are critical when designing human trials involving this compound?

- Methodological Answer :

- Informed Consent : Disclose potential risks (e.g., androgen excess symptoms) and monitor adverse events via DSMB oversight .

- Dose Escalation Protocols : Follow FDA Phase I guidelines (e.g., starting dose = 1/10th NOAEL from preclinical studies) .

- Data Transparency : Archive raw datasets (e.g., hormone levels, lipid profiles) in FAIR-aligned repositories for independent audit .

Q. How should researchers validate computational predictions of this compound’s metabolic pathways?

- Methodological Answer :

- In Vitro Incubations : Use human liver microsomes (HLM) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at C-16) .

- Stable Isotope Tracing : Incorporate ¹³C-labeled this compound to track metabolite formation via LC-MS/MS .

- Cross-Species Comparison : Compare rodent vs. human hepatocyte models to assess translational relevance .

Data Management and Reporting

Q. What standards ensure reproducibility in this compound research?

- Methodological Answer :

- MIAME Compliance : Document experimental conditions (e.g., buffer composition, instrument calibration) in supplemental materials .

- Raw Data Archiving : Upload NMR spectra, chromatograms, and dose-response curves to public repositories (e.g., Zenodo) .

- Peer Review : Pre-submission validation via third-party platforms (e.g., Protocols.io ) to confirm methodological rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.